A Senior Application Scientist's Guide to Methyl 6-bromopyrimidine-4-carboxylate
A Senior Application Scientist's Guide to Methyl 6-bromopyrimidine-4-carboxylate
Foreword: The Strategic Value of a Pyrimidine Building Block
In the landscape of modern drug discovery, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems makes it a cornerstone of medicinal chemistry. Within this class, Methyl 6-bromopyrimidine-4-carboxylate stands out as a particularly versatile and strategic building block. The presence of three distinct functional handles—the reactive bromo group, the modifiable methyl ester, and the electron-deficient pyrimidine ring—provides medicinal chemists with a powerful platform for rapid library synthesis and intricate molecular design. This guide offers an in-depth technical overview of its properties, reactivity, and application, grounded in practical, field-proven insights for researchers at the forefront of pharmaceutical innovation.
Core Physicochemical & Structural Characteristics
A foundational understanding of a reagent's physical and structural properties is paramount for its effective use in synthesis. Methyl 6-bromopyrimidine-4-carboxylate is a solid at room temperature, a convenient property for handling and weighing in a laboratory setting.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 180193-12-6 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [2] |
| Molecular Weight | 217.02 g/mol | [3] |
| Monoisotopic Mass | 215.95345 Da | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 149°C (lit.) | [3] |
| Boiling Point | 314.4 ± 34.0 °C (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| InChIKey | GRYDXAABEUOKNI-UHFFFAOYSA-N | [2] |
Spectroscopic Profile: The Signature of Identity
Confirming the identity and purity of starting materials is a non-negotiable tenet of synthetic chemistry. The following provides an overview of the expected spectroscopic data for Methyl 6-bromopyrimidine-4-carboxylate, which serve as its unique fingerprint.
-
¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the pyrimidine ring and the methyl group of the ester. The two aromatic protons on the pyrimidine ring will appear as singlets in the downfield region (typically δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the bromine. The methyl ester protons will present as a sharp singlet further upfield, generally around δ 3.9-4.1 ppm.[4]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (δ 160-165 ppm). The carbons of the pyrimidine ring will appear in the aromatic region (δ 120-160 ppm), with their exact shifts influenced by the attached bromine and nitrogen atoms. The methyl carbon of the ester will be the most upfield signal (around δ 53 ppm).[5]
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom. The expected [M+H]⁺ ion would be observed around m/z 217 and 219.[2]
Synthesis and Purification: From Precursors to Product
While commercially available, understanding the synthesis of Methyl 6-bromopyrimidine-4-carboxylate provides insight into potential impurities and alternative production strategies. A common synthetic approach involves the cyclization and subsequent functionalization of appropriate precursors. One general method involves the reaction of a suitable amidine with a β-ketoester derivative, followed by bromination.[6]
Illustrative Synthesis Protocol: This is a generalized procedure and may require optimization.
-
Reaction Setup: To a solution of a suitable pyrimidine-4-carboxylate precursor in a robust solvent like 1,4-dioxane, add a brominating agent (e.g., N-Bromosuccinimide).
-
Initiation: The reaction may require an initiator, such as AIBN or light, and is typically heated to reflux (80-100 °C).
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic byproducts.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is typically achieved by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.
Chemical Reactivity: A Triumvirate of Functionality
The synthetic utility of Methyl 6-bromopyrimidine-4-carboxylate stems from its three key reactive sites. A strategic understanding of how to manipulate these sites allows for the construction of complex molecular architectures.
Caption: Key reactivity sites of Methyl 6-bromopyrimidine-4-carboxylate.
The C6-Bromo Group: The Gateway to Complexity
The bromine atom at the 6-position is the primary site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
Key Transformation: The Suzuki-Miyaura Coupling This reaction is a workhorse in medicinal chemistry for creating biaryl structures. The C-Br bond of the pyrimidine readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle.[7][8]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Suzuki Coupling Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Methyl 6-bromopyrimidine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq). The choice of base is critical; it activates the boronic acid for transmetalation.[9]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol %). The catalyst must be handled under an inert atmosphere (Argon or Nitrogen) as Pd(0) is oxygen-sensitive.[8]
-
Solvent Addition: Degassed solvents are crucial to prevent catalyst oxidation. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is commonly used.[10]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
The C4-Ester: A Handle for Amide Scaffolding
The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a wide range of amides, which are key pharmacophores in many drugs.
Protocol for Saponification (Ester to Carboxylic Acid):
-
Dissolve the ester in a mixture of THF and water.
-
Add an excess of a base, typically Lithium Hydroxide (LiOH) (2-3 eq).
-
Stir at room temperature until TLC/LC-MS indicates complete conversion.
-
Acidify the mixture carefully with aqueous HCl (e.g., 1N) to a pH of ~3-4, which protonates the carboxylate, causing the product to often precipitate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the carboxylic acid, which can be used in subsequent amide couplings without further purification.
Applications in Drug Discovery: A Privileged Scaffold
The pyrimidine core is integral to numerous approved drugs. The specific substitution pattern of Methyl 6-bromopyrimidine-4-carboxylate makes it a valuable precursor for compounds targeting a range of diseases. Its derivatives have been explored as anti-tubercular agents, kinase inhibitors, and endothelin receptor antagonists.[11][12][13][14] For example, it serves as a key building block in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[11][15] The synthesis involves a Suzuki coupling at the bromo position, showcasing the real-world application of its core reactivity.[15]
Handling, Storage, and Safety
As a professional scientist, adherence to safety protocols is paramount.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. An inert atmosphere is recommended for long-term storage to maintain purity.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This guide provides a comprehensive, application-focused overview of Methyl 6-bromopyrimidine-4-carboxylate. By understanding its fundamental properties and reactivity, researchers can strategically leverage this versatile building block to accelerate the discovery and development of novel therapeutics.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
PubChem. (n.d.). Methyl 6-bromopyrimidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-bromopyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1.
- Pramol-Chemie AG. (2025, December 23).
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vol. 51, No. 11.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a).
-
ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]
-
PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]
-
MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
- University of Johannesburg Repository. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.
-
PubMed Central. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 4-bromopyrimidine-2-carboxylate. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. PubChemLite - Methyl 6-bromopyrimidine-4-carboxylate (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 14. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pramol.com [pramol.com]
